Ácido 5-ciano-1H-indazol-3-carboxílico

Descripción general

Descripción

5-Cyano-1H-indazole-3-carboxylic acid is an organic compound with the chemical formula C9H5N3O2. It is a white crystalline solid with a melting point of approximately 232-234 degrees Celsius. This compound is soluble in various organic solvents, including ethanol, dimethylformamide, and chloroform. It is primarily used as an intermediate in the synthesis of pharmaceuticals and research compounds, particularly those with potential anticancer properties .

Aplicaciones Científicas De Investigación

5-Cyano-1H-indazole-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of various indazole derivatives, which are important in medicinal chemistry.

Mecanismo De Acción

Target of Action

The primary target of 5-Cyano-1H-indazole-3-carboxylic acid is the Sphingosine-1 phosphate receptor-1 (S1P1) . This receptor plays a crucial role in maintaining endothelial barrier integrity .

Mode of Action

5-Cyano-1H-indazole-3-carboxylic acid interacts with the S1P1 receptor, leading to its activation and subsequent desensitization . This interaction results in the maintenance of endothelial barrier integrity and induces peripheral blood lymphopenia .

Biochemical Pathways

It is known that indole derivatives, which include 5-cyano-1h-indazole-3-carboxylic acid, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .

Result of Action

The molecular and cellular effects of 5-Cyano-1H-indazole-3-carboxylic acid’s action are primarily related to its interaction with the S1P1 receptor . By activating and desensitizing this receptor, 5-Cyano-1H-indazole-3-carboxylic acid helps maintain endothelial barrier integrity and induces peripheral blood lymphopenia .

Análisis Bioquímico

Biochemical Properties

5-Cyano-1H-indazole-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with a variety of enzymes, including kinases and proteases, which are essential for regulating cellular processes. For instance, 5-Cyano-1H-indazole-3-carboxylic acid can inhibit the activity of certain kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition can lead to alterations in cell signaling pathways and affect cellular functions such as proliferation and apoptosis .

Cellular Effects

The effects of 5-Cyano-1H-indazole-3-carboxylic acid on various types of cells and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Cyano-1H-indazole-3-carboxylic acid can activate or inhibit specific signaling pathways, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and differentiation . Additionally, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, resulting in changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

The molecular mechanism of action of 5-Cyano-1H-indazole-3-carboxylic acid involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. For instance, 5-Cyano-1H-indazole-3-carboxylic acid can inhibit enzyme activity by binding to the active site and blocking substrate access, thereby preventing the catalytic reaction . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Cyano-1H-indazole-3-carboxylic acid can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that 5-Cyano-1H-indazole-3-carboxylic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of 5-Cyano-1H-indazole-3-carboxylic acid in animal models vary with different dosages. At low doses, this compound can exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, 5-Cyano-1H-indazole-3-carboxylic acid can induce toxic or adverse effects, such as hepatotoxicity, nephrotoxicity, and alterations in hematological parameters . Threshold effects have also been observed, where a certain dosage level is required to achieve a measurable biological response .

Metabolic Pathways

5-Cyano-1H-indazole-3-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . The metabolic pathways of 5-Cyano-1H-indazole-3-carboxylic acid can also influence metabolic flux and the levels of specific metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 5-Cyano-1H-indazole-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of 5-Cyano-1H-indazole-3-carboxylic acid within cells can influence its biological activity and effectiveness .

Subcellular Localization

The subcellular localization of 5-Cyano-1H-indazole-3-carboxylic acid is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of 5-Cyano-1H-indazole-3-carboxylic acid within these compartments can affect its interactions with biomolecules and its overall biological effects .

Métodos De Preparación

The synthesis of 5-Cyano-1H-indazole-3-carboxylic acid typically involves the carboxylation of 5-cyanoindazole. One common method includes reacting 5-cyanoindazole with the appropriate carboxylic acid under acidic conditions . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product through optimized reaction conditions and purification techniques.

Análisis De Reacciones Químicas

5-Cyano-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the cyano group to other functional groups, such as amines.

Substitution: The compound can participate in substitution reactions, where the cyano or carboxylic acid groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparación Con Compuestos Similares

5-Cyano-1H-indazole-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Similar compounds include:

1H-Indazole-3-carboxylic acid: Lacks the cyano group, resulting in different reactivity and biological activity.

5-Fluoro-1H-indazole-3-carboxylic acid:

5-Methyl-1H-indazole-3-carboxylic acid: The methyl group affects its reactivity and biological interactions.

Actividad Biológica

5-Cyano-1H-indazole-3-carboxylic acid (5-CI) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of 5-CI, focusing on its mechanisms of action, effects on cellular processes, and implications for drug development.

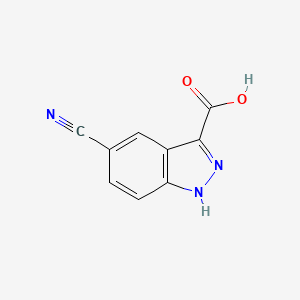

Chemical Structure and Properties

5-Cyano-1H-indazole-3-carboxylic acid is an indazole derivative characterized by a cyano group at the 5-position and a carboxylic acid group at the 3-position of the indazole ring. The molecular formula is , with a molecular weight of approximately 174.16 g/mol. Its unique structure contributes to its reactivity and interaction with various biological targets.

Target Interaction

The primary target for 5-CI is the Sphingosine-1-phosphate receptor-1 (S1P1) . The interaction with S1P1 leads to receptor activation, which subsequently causes desensitization. This mechanism is crucial for modulating several signaling pathways involved in cellular processes such as proliferation and apoptosis.

Biochemical Pathways

5-CI has been shown to influence various biochemical pathways by modulating enzyme activities, particularly kinases and proteases. By inhibiting these enzymes, 5-CI can alter phosphorylation states of target proteins, thereby affecting cell signaling pathways that regulate cell cycle progression, apoptosis, and differentiation.

Cellular Effects

The biological activity of 5-CI extends to its influence on cellular functions:

- Cell Signaling : 5-CI modulates signaling pathways that are critical for maintaining cellular homeostasis. It can activate or inhibit specific pathways, leading to changes in gene expression related to cell cycle regulation and apoptosis.

- Gene Expression : Studies indicate that 5-CI can affect the transcription of genes involved in various cellular processes, including those linked to cancer progression.

Research Findings

Research has highlighted several key findings regarding the biological activity of 5-CI:

| Study | Findings |

|---|---|

| Enzyme Inhibition | 5-CI inhibits specific kinases, leading to decreased cell proliferation in cancer cell lines. |

| Cell Viability | Treatment with 5-CI reduced viability in various human tumor cell lines, indicating potential as an anticancer agent. |

| Apoptotic Induction | The compound has been shown to induce apoptosis in cancer cells through modulation of signaling pathways. |

Case Studies

Several case studies have explored the therapeutic potential of 5-CI:

- Cancer Therapy : In vitro studies demonstrated that 5-CI significantly inhibited the growth of HeLa and HCT116 cells, suggesting its potential as a chemotherapeutic agent. The mechanism involves the modulation of apoptotic pathways through S1P1 receptor interaction.

- Neuroprotection : Preliminary investigations suggest that compounds similar to 5-CI may have neuroprotective effects by influencing neurotransmitter systems, although further research is needed to confirm these findings .

Propiedades

IUPAC Name |

5-cyano-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O2/c10-4-5-1-2-7-6(3-5)8(9(13)14)12-11-7/h1-3H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFXWXSZQDFFJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646452 | |

| Record name | 5-Cyano-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-03-6 | |

| Record name | 5-Cyano-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.